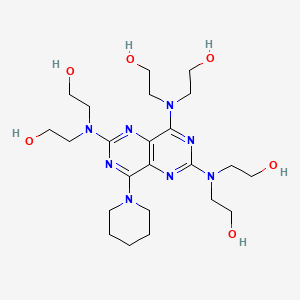

Dipyridamole impurity B

Description

Propriétés

IUPAC Name |

2-[[2,6-bis[bis(2-hydroxyethyl)amino]-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N8O6/c32-12-6-29(7-13-33)21-19-18(24-23(27-21)31(10-16-36)11-17-37)20(28-4-2-1-3-5-28)26-22(25-19)30(8-14-34)9-15-35/h32-37H,1-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAFWTHGUALHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168643 | |

| Record name | RA-136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16908-47-7 | |

| Record name | RA-136 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016908477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RA-136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RA-136 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP11YEX8WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Dipyridamole Impurity B Formation Pathways

Synthetic Origin of Dipyridamole (B1670753) Impurity B

Influence of Reagents, Solvents, and Reaction Conditions on Impurity Generation

The formation of Dipyridamole Impurity B, chemically identified as 2,2′,2″,2′′′,2′′′′,2′′′′′-[[8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol, is intrinsically linked to the synthesis process of Dipyridamole. newdrugapprovals.orgsynzeal.compharmaffiliates.com The generation of this and other related substances is highly sensitive to the reagents used, the solvent system, and the specific conditions under which the reaction is conducted.

The synthesis of Dipyridamole and its impurities often starts from a 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) core. recentscientific.comresearchgate.net The formation of various impurities arises from the sequential nucleophilic substitution reactions at the chloro-positions with reagents such as piperidine (B6355638) and diethanolamine (B148213). recentscientific.comresearchgate.net

Research into the synthesis of Dipyridamole impurities has elucidated specific pathways. For instance, impurities can be synthesized by reacting 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine sequentially with piperidine and diethanolamine. recentscientific.comresearchgate.net One described method involves dissolving an intermediate, 8-piperidine-2,4,6-trichloropyrimido[5,4-d]pyrimidine, in a solvent like Dimethyl sulfoxide (B87167) (DMSO). recentscientific.com Diethanolamine is then added dropwise, and the mixture is heated. recentscientific.com

High reaction temperatures are a critical factor in the generation of impurities during Dipyridamole synthesis. newdrugapprovals.orggoogle.com Historically, manufacturing processes carried out at temperatures between 150°C and 200°C resulted in a higher incidence of impurity formation. newdrugapprovals.org Modern, improved processes aim to control impurity formation by maintaining reaction temperatures below 130°C, with optimal ranges often cited between 110°C and 120°C. google.com The use of neat reaction mixtures (without an additional solvent) and high temperatures makes it particularly difficult to control the levels of impurities formed. newdrugapprovals.org

The choice of solvent also plays a significant role. While solvents like 1-methyl-2-pyrrolidinone (B7775990), sulpholane, and polyethylene (B3416737) glycol have been used, they often require very high reaction temperatures (190-200°C), which can lead to lower purity of the final product. newdrugapprovals.org Chloroform has been used for isolation but is now restricted. newdrugapprovals.orggoogle.com The pH of the reaction and processing medium is another crucial parameter. Studies on analytical methods for Dipyridamole have shown that the retention of Impurity B is pH-dependent; it fails to be retained at higher pH levels, likely due to its ionized state. japsonline.com This suggests that controlling pH during synthesis and purification is essential to prevent or manage the presence of this impurity.

The table below summarizes the key factors influencing the generation of this compound during synthesis.

| Factor | Influence on Impurity B Generation | Source |

| Starting Material | 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine | recentscientific.comresearchgate.net |

| Reagents | Sequential substitution with piperidine and diethanolamine. Excess or side reactions with diethanolamine can lead to the formation of Impurity B. | recentscientific.comresearchgate.net |

| Solvent | Dimethyl sulfoxide (DMSO) has been used in impurity synthesis. Other solvents like 1-methyl-2-pyrrolidinone and sulpholane, used at high temperatures, increase overall impurity levels. | newdrugapprovals.orgrecentscientific.com |

| Temperature | High temperatures (150-200°C) significantly increase impurity formation. Controlled temperatures below 130°C are used to minimize impurity levels. | newdrugapprovals.orggoogle.com |

| pH | Impurity B is ionized at higher pH levels, affecting its behavior and separation. Acidic conditions are often necessary for stability and control. | japsonline.com |

Manufacturing Process Impact on Impurity B Accumulation

The accumulation of this compound in the final drug product is not only a consequence of the initial synthesis but is also significantly affected by the entire manufacturing process, including the interaction with excipients, packaging materials, downstream processing, and storage conditions.

Impact of Downstream Processing and Storage Conditions

Downstream processing involves the purification and isolation of the API from the crude reaction mixture. This stage is critical for removing process-related impurities, including Impurity B. Techniques such as crystallization, washing, and drying are employed to achieve the desired purity. A low-temperature purification method using a solvent system of diethanolamine, ethanol (B145695), toluene, and water has been developed to effectively control impurity levels to below acceptable limits. google.com The efficiency of these purification steps directly dictates the initial level of Impurity B in the final API. In the manufacturing of amorphous solid dispersions, processing conditions like high mechanical energy (e.g., high processing speeds) can increase impurity content due to drug degradation, even at lower temperatures. nih.gov

The stability of Dipyridamole during storage is a key factor in preventing the accumulation of impurities. Dipyridamole is sensitive to light, and formulations must be protected from light during storage to prevent degradation. drugfuture.com The amorphous form of Dipyridamole, while offering enhanced solubility, is physically unstable and has a tendency to revert to its more stable crystalline form over time, which can affect product performance. researchgate.net This inherent instability could also be linked to chemical degradation pathways. For injectable solutions, storage conditions are tightly controlled, with recommendations to avoid freezing. drugfuture.com The pH of the formulation is also critical; a pH range of 2.2 to 3.2 is specified for Dipyridamole injections, highlighting the need for a controlled acidic environment to ensure stability. drugfuture.com Deviations from these optimal storage conditions can lead to the degradation of Dipyridamole and a potential increase in the levels of Impurity B and other degradation products.

The table below outlines the manufacturing and storage factors that can influence the accumulation of this compound.

| Factor | Influence on Impurity B Accumulation | Source |

| Excipients | Acidic excipients are known to be incompatible with Dipyridamole, leading to the formation of other impurities. This highlights a potential risk for Impurity B development. | cu.edu.egoup.com |

| Downstream Processing | Efficient purification steps (e.g., low-temperature crystallization) are essential to remove Impurity B. In contrast, high mechanical stress during processing can promote degradation. | google.comnih.gov |

| Storage Temperature | The amorphous form is prone to crystallization. For injections, freezing should be avoided. High temperatures can accelerate degradation. | drugfuture.comresearchgate.net |

| Light Exposure | Dipyridamole is light-sensitive; exposure can lead to degradation. | drugfuture.com |

| pH of Formulation | Maintaining a specific acidic pH (e.g., 2.2-3.2 for injections) is crucial for the stability of Dipyridamole. | drugfuture.com |

Advanced Analytical Methodologies for Dipyridamole Impurity B Characterization

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation of Dipyridamole (B1670753) impurity B from the parent drug and other related substances. The choice of method depends on the physicochemical properties of the impurity and the specific analytical requirements, such as sensitivity and throughput.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Optimization for Impurity B

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis of Dipyridamole and its impurities. researchgate.netscispace.comnih.govresearchgate.net The optimization of RP-HPLC methods is crucial for achieving adequate resolution and sensitivity for impurity B. Several studies have focused on developing stability-indicating RP-HPLC methods capable of separating Dipyridamole from its degradation products and process-related impurities. researchgate.netscispace.comnih.gov

Key to the successful separation of Dipyridamole impurity B is the careful selection of the stationary phase, mobile phase composition, pH, and detection wavelength. C8 and C18 columns are commonly employed as the stationary phase. researchgate.netresearchgate.net The mobile phase typically consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netscispace.comresearchgate.net The pH of the mobile phase is a critical parameter, as it influences the ionization state and, consequently, the retention time of the basic Dipyridamole and its impurities. japsonline.comjapsonline.com For instance, an increase in the pH of the mobile phase has been shown to decrease the retention time of Dipyridamole and its related impurities, with impurity B failing to retain at higher pH levels due to its ionized state. japsonline.comjapsonline.com A pH of around 4.7 to 4.8 has been found to be optimal for retaining and resolving impurity B. scispace.comjapsonline.comjapsonline.com

A study detailing a validated stability-indicating RP-HPLC method utilized a YMC Pack C8 column (150 mm × 4.6 mm, 3.0 μm) with a gradient elution. researchgate.netscispace.com The mobile phase consisted of a phosphate (B84403) buffer (pH 4.7) and a mixture of buffer, acetonitrile, and methanol. researchgate.netscispace.com Detection is typically carried out using a UV detector at a wavelength of around 295 nm. researchgate.netscispace.comresearchgate.net

Table 1: Exemplary RP-HPLC Method Parameters for Dipyridamole Impurity Analysis

| Parameter | Condition | Source |

| Column | YMC Pack C8 (150 mm × 4.6 mm, 3.0 μm) | researchgate.netscispace.com |

| Mobile Phase A | 10mM Phosphate Buffer (pH 4.7) | researchgate.netscispace.com |

| Mobile Phase B | Buffer:Acetonitrile:Methanol (30:40:30 v/v) | researchgate.netscispace.com |

| Flow Rate | 1.0 mL/min | researchgate.netscispace.com |

| Detection | 295 nm | researchgate.netscispace.com |

| Column Temperature | 35°C | researchgate.netscispace.com |

Ultra-High Performance Liquid Chromatography (UHPLC) in High-Throughput Impurity Analysis

To meet the demands for faster analysis times and increased efficiency, Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for impurity profiling. ptfarm.pl The use of sub-2 µm particles in UHPLC columns allows for higher flow rates and results in sharper peaks and better resolution compared to conventional HPLC. ptfarm.pl

A UPLC-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) method has been developed and validated for the simultaneous analysis of Dipyridamole and its related impurities, including impurity B. japsonline.comjapsonline.com This method offers high sensitivity, specificity, and a significantly reduced runtime. japsonline.com The chromatographic separation was achieved on a high-strength silica (B1680970) T3 column (100 × 3 mm, 3.5 µm) with a gradient elution using 1% acetic acid in water and acetonitrile as the mobile phase. japsonline.comjapsonline.com This advanced technique is particularly valuable for identifying and quantifying trace-level genotoxic impurities. japsonline.com

Chiral Chromatography for Stereoisomeric Impurities (if Impurity B has chiral aspects)

Chiral chromatography is a specialized branch of chromatography used for the separation of enantiomers. The relevance of this technique is entirely dependent on the stereochemistry of the impurity . Based on the chemical structure of this compound, 2,2',2'',2''',2'''',2'''''-[[8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol, there are no apparent chiral centers. Therefore, chiral chromatography is not typically a required method for the analysis of this specific impurity. However, should any stereoisomeric forms of impurity B be identified or suspected to arise from the manufacturing process or degradation pathways, the development of a chiral separation method would become necessary to ensure the stereospecific purity of the drug substance. mdpi.comamazonaws.com

Spectrometric and Spectroscopic Structural Elucidation

The unequivocal identification of an impurity requires its structural elucidation, for which spectrometric and spectroscopic techniques are indispensable.

Mass Spectrometry (MS) Applications in Impurity B Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and characterization of impurities. researchgate.netconicet.gov.arnih.gov High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the determination of the elemental composition of an impurity.

In the analysis of Dipyridamole impurities, UPLC-Q-TOF-MS has been successfully employed. japsonline.comjapsonline.com For this compound, electrospray ionization (ESI) in the positive ion mode is effective due to the abundance of nitrogen atoms in the molecule that can be protonated. japsonline.comjapsonline.com The full scan ESI mass spectrum of impurity B shows a prominent protonated molecular ion [M+H]⁺ at an m/z of 525.39. japsonline.comjapsonline.com This information, combined with the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments, allows for the confirmation of its structure. The structural elucidation of other Dipyridamole degradation products has also been successfully achieved using techniques such as IR, NMR, and Mass spectrometry. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Assignment

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete and unambiguous structural assignment of organic molecules, including pharmaceutical impurities. conicet.gov.arpharmaffiliates.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. conicet.gov.ar For complex structures like this compound, a suite of 1D and 2D NMR experiments is required. researchgate.net

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their neighboring protons. glppharmastandards.com In the ¹H NMR spectrum of this compound, specific signals would correspond to the protons of the piperidine (B6355638) ring, the ethyl groups of the three diethanolamine (B148213) side chains, and the hydroxyl groups. chemicalbook.comoup.com The chemical shifts (δ), integration values (representing the number of protons), and splitting patterns (multiplicity) of these signals are analyzed. By comparing the spectrum of Impurity B with that of Dipyridamole, key differences can be identified, such as the absence of signals for one piperidine group and the appearance of signals for an additional diethanolamine group. oup.comhmdb.ca

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. conicet.gov.ar Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. This technique is particularly useful for identifying changes to the core heterocyclic structure. The spectrum would show signals corresponding to the carbons of the pyrimidopyrimidine ring system, the piperidine ring, and the diethanolamine chains. The chemical shifts of the carbons in the pyrimidopyrimidine core are especially informative, as they would directly reflect the change in substitution from a piperidine group (in Dipyridamole) to a diethanolamine group (in Impurity B) at one of the positions. conicet.gov.ar

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. americanpharmaceuticalreview.com It helps to establish proton-proton connectivities within the piperidine ring and the ethyl fragments of the diethanolamine groups, confirming the structure of these side chains.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). americanpharmaceuticalreview.com It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals, or vice versa. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). americanpharmaceuticalreview.com HMBC is crucial for piecing the entire structure together. It establishes connectivity between the side chains (piperidine and diethanolamine groups) and the central pyrimidopyrimidine ring system, confirming the precise location of each substituent on the core structure. conicet.gov.ar

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. glppharmastandards.com The IR spectrum of this compound would be compared to that of Dipyridamole to confirm changes in functional groups. researchgate.netchemicalbook.com

Key characteristic absorption bands for Impurity B would include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the alcohol (hydroxyl) groups on the six diethanolamine side chains.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds in the piperidine and ethyl groups.

C-N stretching: Absorptions in the fingerprint region (typically 1000-1350 cm⁻¹) associated with the various C-N bonds.

C=C and C=N stretching: Bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrimidopyrimidine aromatic ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique in the pharmaceutical industry for the quantification of substances that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. thermofisher.comlabmanager.com Dipyridamole and its related impurities, including Impurity B, contain pyrimido-pyrimidine nuclei, which act as chromophores, making them suitable for UV-Vis analysis. researchgate.net This method is advantageous due to its speed, simplicity, and cost-effectiveness, rendering it ideal for routine quality control testing. labmanager.com

The fundamental principle behind UV-Vis quantification is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For the specific quantification of this compound, the analysis is typically performed following a separation step, most commonly by High-Performance Liquid Chromatography (HPLC). The HPLC system separates Impurity B from the active pharmaceutical ingredient (API), other impurities, and formulation excipients, after which the column effluent passes through a UV-Vis detector. nih.gov The detector measures the absorbance at a specific wavelength, and this response is used to calculate the concentration of the impurity.

The selection of an appropriate wavelength is critical for sensitivity and specificity. Studies on Dipyridamole and its impurities have utilized various wavelengths, generally in the range of 285 nm to 295 nm, which corresponds to a region of strong absorbance for the pyrimido-pyrimidine core structure. nih.govresearchgate.netmdpi.comiosrjournals.orgscispace.com A wavelength of 290 nm has been specifically used in an HPLC method for analyzing Dipyridamole and its impurities, including Impurity B. google.com The presence of unexpected absorbance peaks in the spectrum may be an indication of other impurities or degradation products. labmanager.com

| Analyte(s) | Analytical Technique | Wavelength (λmax) | Source |

|---|---|---|---|

| Dipyridamole | UV Spectroscopy | 295 nm | iosrjournals.org |

| Dipyridamole | HPLC-UV | 285 nm | mdpi.com |

| Dipyridamole and Impurities | HPLC-UV | 295 nm | nih.gov |

| Dipyridamole and Impurities (including Impurity B) | HPLC-UV | 290 nm | google.com |

| Dipyridamole and Impurities | UPLC-DAD | 200–400 nm (scan) | japsonline.com |

Method Validation Principles for Impurity B Quantification

Method validation is a critical process in pharmaceutical analysis that demonstrates an analytical procedure is suitable for its intended purpose. scispace.com For the quantification of this compound, validation must be performed in accordance with guidelines from regulatory bodies, such as the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. japsonline.comjapsonline.comnih.gov This ensures that the method is reliable, reproducible, and provides accurate results for the levels of Impurity B in the drug substance or product. The validation process encompasses several key performance parameters. scispace.com

Assessment of Specificity and Selectivity in Complex Matrices

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components (e.g., excipients). japsonline.comscispace.com In the context of this compound, the method must be able to distinguish its signal from that of Dipyridamole itself, other process-related impurities (like Impurities A, C, D, E, F), and any potential degradation products. google.comjapsonline.com

To demonstrate specificity, several approaches are employed:

Analysis of Blanks and Placebo: A solution of the drug formulation's placebo (containing all excipients except the Dipyridamole API) is analyzed to ensure that no interfering peaks are observed at the retention time of Impurity B. iosrjournals.orgnih.gov

Forced Degradation Studies: The drug substance and drug product are subjected to stress conditions such as acid, base, oxidation, heat, and light. nih.govtandfonline.com The resulting samples are analyzed to demonstrate that the Impurity B peak is well-resolved from any degradation products that are formed, proving the stability-indicating nature of the method. nih.govtandfonline.com

Peak Purity Analysis: In chromatographic methods, a photodiode array (PDA) detector can be used to assess peak purity. This analysis compares the UV spectra across the peak of interest (Impurity B) to determine if it is spectrally homogeneous, confirming that no other component is co-eluting with it. iosrjournals.org

A successful specificity assessment ensures that the quantified value for Impurity B is not falsely elevated by other substances in the sample.

Determination of Linearity, Range, Accuracy, and Precision

These parameters collectively ensure that the method provides results that are both correct and consistent.

Linearity and Range: Linearity demonstrates a direct proportional relationship between the concentration of Impurity B and the method's analytical response. iosrjournals.org It is typically evaluated by analyzing a series of standard solutions of Impurity B at different concentrations. The Range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision. japsonline.comjapsonline.com For impurities, this range usually spans from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity. nih.govresearchgate.net The linearity is commonly expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.000. nih.govresearchgate.net

Accuracy: Accuracy reflects the closeness of the test results obtained by the method to the true value. scispace.com It is often assessed through recovery studies, where a known amount of Impurity B standard is spiked into the sample matrix (placebo) at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). iosrjournals.org The percentage of the spiked impurity that is recovered by the method is then calculated. High recovery rates indicate high accuracy.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. nih.govtandfonline.com

Intermediate Precision (Ruggedness): Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. nih.govtandfonline.com

| Parameter | Performance Metric | Typical Acceptance Criteria | Source |

|---|---|---|---|

| Linearity | Correlation Coefficient (r²) | ≥ 0.995 | nih.gov |

| Range | LOQ to 150% of specification | nih.govresearchgate.net | |

| Accuracy | Mean Recovery | 98.0% - 102.0% | iosrjournals.org |

| Individual Recovery | 92.9% - 103.2% | nih.gov | |

| Precision | Repeatability (%RSD) | ≤ 5.0% | researchgate.net |

| Intermediate Precision (%RSD) | ≤ 1.4% | tandfonline.com |

Establishment of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method.

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ekb.eg It represents the concentration that yields a signal-to-noise (S/N) ratio of typically 3:1. nih.gov

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ekb.eg The LOQ is the concentration that typically yields an S/N ratio of 10:1. nih.gov

These limits can also be calculated from the standard deviation of the response and the slope of the calibration curve, using the formulas LOD = 3.3 × (SD/Slope) and LOQ = 10 × (SD/Slope), where SD is the standard deviation of the y-intercept of the regression line. mdpi.com For an impurity method, the LOQ must be at or below the reporting threshold for that impurity.

| Analyte | Method | LOD | LOQ | Source |

|---|---|---|---|---|

| Dipyridamole | Spectrophotometry | 0.27 µg/mL | 0.82 µg/mL | ekb.eg |

| Dipyridamole Tartaric Acid Adduct Impurity | HPLC | 0.004% | 0.012% | google.com |

| Levodropropizine Impurity B | HPLC | 0.05 µg/ml | 0.15 µg/ml | researchgate.net |

Note: Data for Levodropropizine Impurity B is included as a representative example of impurity quantification limits.

Evaluation of Robustness and Ruggedness for Routine Analysis

Robustness: An analytical method's robustness is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. japsonline.com This provides an indication of its reliability during normal usage. To test for robustness, minor changes are made to experimental conditions, such as:

pH of the mobile phase. japsonline.com

Flow rate of the mobile phase. researchgate.net

Column temperature. researchgate.netjapsonline.com

Composition of the mobile phase. japsonline.com The method is considered robust if the results (e.g., peak area, retention time) remain within acceptable limits despite these changes. researchgate.net

Ruggedness: Ruggedness is the degree of reproducibility of test results obtained under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. scispace.comnih.gov It is often assessed as part of intermediate precision. A method that is demonstrated to be rugged is suitable for transfer between different quality control laboratories. researchgate.net

Strategies for Control and Management of Dipyridamole Impurity B

Impurity Profiling and Forced Degradation Studies for Dipyridamole (B1670753) API

Impurity profiling is a critical component in the development of any pharmaceutical product, aiming to identify, quantify, and characterize all potential impurities. conicet.gov.ar For the Dipyridamole API, this process is guided by International Council for Harmonisation (ICH) guidelines, which mandate the investigation of impurities that may arise during synthesis, purification, and storage. ich.org A key technique in this process is forced degradation, or stress testing, where the API is subjected to conditions more severe than those anticipated during storage to accelerate the formation of degradation products. gmpinsiders.comresearchgate.net

Forced degradation studies on Dipyridamole typically involve exposure to a range of stressors, including acidic, basic, oxidative, thermal, and photolytic conditions. nih.govtsijournals.com These studies are instrumental in elucidating the degradation pathways and identifying the likely impurities that could develop over the product's shelf-life. gmpinsiders.comtsijournals.com The results help in developing and validating stability-indicating analytical methods capable of separating the degradation products from the parent API. nih.govresearchgate.net

Several analytical methods are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most common. nih.govresearchgate.net These chromatographic techniques, often coupled with mass spectrometry (LC-MS) or Quadrupole Time-of-Flight (Q-TOF-MS), allow for the sensitive detection and structural elucidation of impurities. japsonline.comresearchgate.net For instance, a UPLC-Q-TOF-MS method was developed for the simultaneous analysis of Dipyridamole and its related impurities, including Impurity B, demonstrating high sensitivity and resolution. japsonline.comjapsonline.com Studies have shown that under certain stress conditions, such as acid and base hydrolysis, various degradation products are formed. tsijournals.com While specific degradation pathways leading directly to Impurity B in these studies are not always explicitly detailed, the comprehensive profiling ensures that any significant degradant, including Impurity B, is identified and monitored. researchgate.netresearchgate.net

Table 1: Summary of Forced Degradation Conditions for Dipyridamole

| Stress Condition | Reagent/Method | Typical Outcome | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1 M HCl, heated at 90°C | Formation of various degradation products. | tsijournals.com |

| Base Hydrolysis | 1 M NaOH, heated at 90°C | Formation of various degradation products. | tsijournals.com |

| Oxidation | Hydrogen Peroxide | Formation of oxidative degradation products. | nih.govtsijournals.com |

| Thermal Degradation | Dry heat | Degradation observed at high temperatures. | researchgate.netnih.gov |

| Water Hydrolysis | Distilled water, heated at 90°C | Formation of hydrolytic degradation products. | nih.govtsijournals.com |

Process Chemistry Optimization for Impurity Control

Controlling impurities at the source, during the synthesis of the API, is the most effective strategy. This involves a deep understanding of the reaction mechanism and the potential for side reactions.

Raw Material Purity Assessment

The synthesis of Dipyridamole involves the sequential nucleophilic substitution on a 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) core. researchgate.netrecentscientific.com A key intermediate in many synthetic routes is 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine. google.com The purity of these starting materials and intermediates is paramount. Impurities present in the raw materials can carry through the synthesis or participate in side reactions, leading to the formation of process-related impurities in the final API. ich.org Therefore, stringent quality control and purity assessment of all raw materials, including piperidine (B6355638) and diethanolamine (B148213), are necessary to minimize the potential for impurity formation.

Reaction Condition Modifications

The primary reaction for forming Dipyridamole involves reacting 2,6-dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine with diethanolamine. google.com Historical manufacturing processes often utilized high temperatures, sometimes between 150°C and 200°C. google.com Such harsh conditions are known to increase the formation of impurities, making their control difficult. google.comgoogle.com

Recent process optimization studies have focused on lowering the reaction temperature to below 130°C, with optimal ranges identified between 110°C and 120°C. google.com Running the reaction as a neat mixture of the reactants without an additional solvent at these lower temperatures has been shown to significantly reduce the levels of all known impurities, including those structurally related to Impurity B. google.comgoogle.com This modification provides a more controlled reaction environment, preventing over-reaction and degradation that occurs at higher temperatures.

Purification and Isolation Procedures

Even with optimized reaction conditions, some level of impurity formation is often unavoidable. Therefore, robust purification procedures are essential. Traditional methods like column chromatography are often not economically viable for large-scale industrial production. google.com

An effective, low-temperature purification method has been developed that avoids the need for high-temperature crystallization procedures. google.com This process involves the use of a specific solvent system, typically comprising diethanolamine, ethanol (B145695), toluene, and water. google.com By carefully controlling the addition of these solvents and the cooling profile, Dipyridamole can be selectively crystallized, leaving impurities, including Impurity B, in the mother liquor. This method has been shown to produce Dipyridamole with a purity greater than 99.8%, with levels of individual impurities well below the 0.1% threshold. google.comgoogle.com Preparative HPLC is another technique that can be used, particularly for isolating impurities for characterization or reference standard preparation. researchgate.net

Stability Testing and Impurity Generation under Accelerated Conditions

Stability testing of the final drug product is a regulatory requirement to establish the shelf-life and storage conditions. gmpinsiders.com These studies are conducted under conditions defined by ICH guidelines, such as accelerated testing at 40°C and 75% relative humidity (RH). researchgate.net During the stability study of Dipyridamole drug products, unknown impurities have been detected by HPLC. nih.gov

In formulations containing excipients like tartaric acid, there is a potential for interaction between the API and the excipient over time. asianpubs.org Studies have shown that under humidity stress (e.g., 40°C/75% RH), Dipyridamole can react with tartaric acid to form ester impurities. asianpubs.org While these are specific interaction products, the stability program is designed to detect any significant increase in known impurities, such as Impurity B, or the appearance of new ones. researchgate.netnih.gov The development of a stability-indicating analytical method is crucial to resolve and quantify these degradation products accurately. nih.govresearchgate.net For example, one study detected two unknown impurities at levels of 0.25% and 0.54% during a stability study, which were subsequently isolated and characterized. nih.gov This underscores the importance of continuous monitoring throughout the product's lifecycle.

Development and Certification of Dipyridamole Impurity B Reference Standards

The accurate quantification of any impurity relies on the availability of a pure reference standard for that specific compound. synzeal.com A reference standard for this compound is a highly purified and well-characterized substance used for analytical method development, validation, and routine quality control testing. synzeal.com

The synthesis of this compound, chemically known as 2,2′,2″,2′′′,2′′′′,2′′′′′[[8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol, is undertaken to produce this reference material. researchgate.netsynzeal.com The synthesized compound is then subjected to extensive characterization using techniques like LC-MS, NMR, and HPLC to confirm its identity and establish its purity. researchgate.netrecentscientific.com

Certified reference standards are available from various pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), as well as commercial suppliers. synzeal.comsigmaaldrich.comsimsonpharma.com These standards are supplied with a Certificate of Analysis detailing their characterization and purity, ensuring traceability and compliance with regulatory guidelines. synzeal.comsynzeal.com Using a certified reference standard allows laboratories to confidently identify and quantify this compound, ensuring that the final drug product meets the stringent safety and quality specifications set by regulatory authorities like the EMA and FDA. europa.eueuropa.eufda.gov

Table 2: List of Compounds

| Compound Name | Chemical Name | Role/Context |

|---|---|---|

| Dipyridamole | 2,2',2'',2'''-[[4,8-Di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,6-diyl]dinitrilo]tetraethanol | Active Pharmaceutical Ingredient (API) |

| This compound | 2,2′,2″,2′′′,2′′′′,2′′′′′[[8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol | Process and degradation impurity |

| 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Starting material for synthesis |

| 2,6-Dichloro-4,8-dipiperidino-pyrimido(5,4-d)pyrimidine | 2,6-Dichloro-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidine | Key intermediate in synthesis |

| Piperidine | Piperidine | Raw material for synthesis |

| Diethanolamine | 2,2'-Iminodi(ethan-1-ol) | Raw material for synthesis |

| Ethanol | Ethanol | Solvent for purification |

| Toluene | Toluene | Solvent for purification |

| Tartaric Acid | 2,3-Dihydroxybutanedioic acid | Excipient in formulations |

| Acetonitrile (B52724) | Acetonitrile | Mobile phase component in HPLC/UPLC |

| Methanol (B129727) | Methanol | Mobile phase component, solvent |

| Formic Acid | Methanoic acid | Mobile phase additive in HPLC |

| Acetic Acid | Ethanoic acid | Mobile phase additive in HPLC |

| Ammonium Acetate | Ammonium acetate | Mobile phase additive in HPLC |

Synthetic Routes for Controlled Preparation of Impurity B

The controlled synthesis of this compound is essential for obtaining a pure reference standard, which is used to accurately identify and quantify its presence in batches of the Dipyridamole API. The synthesis of pyrimido[5,4-d]pyrimidine (B1612823) derivatives, including Impurity B, typically begins with a common starting material, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. researchgate.netvulcanchem.comresearchgate.net The strategy relies on sequential nucleophilic substitution reactions, leveraging the differential reactivity of the chlorine atoms on the pyrimido-pyrimidine core. researchgate.netrecentscientific.com

Research has shown that the rates of substitution at the C-4 and C-8 positions are significantly higher than at the C-2 and C-6 positions. recentscientific.com This reactivity difference allows for a regioselective and controlled synthesis. By carefully selecting reagents and reaction conditions, specific amines can be introduced in a stepwise manner to build the desired impurity structure. researchgate.netrecentscientific.com

The synthesis of this compound, which is 2,2′,2″,2′′′,2′′′′,2′′′′′-[[8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol, involves a multi-step process. synzeal.com It begins with the reaction of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine with piperidine, followed by subsequent reactions with diethanolamine. researchgate.netrecentscientific.com The formation of impurities is often linked to high reaction temperatures during the main synthesis of Dipyridamole, typically between 150°C and 200°C. newdrugapprovals.orggoogle.comgoogle.com By contrast, a controlled synthesis of an impurity may utilize specific temperature and solvent conditions to favor the formation of the target molecule over others. recentscientific.comgoogleapis.com

The general synthetic pathway involves the following key transformations:

Initial Substitution: The starting material, 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine, is first reacted with one equivalent of piperidine. Due to the higher reactivity at the C-4 and C-8 positions, this step selectively yields an intermediate where one chlorine atom is replaced by a piperidinyl group. recentscientific.com

Subsequent Substitutions: The resulting mono-piperidine intermediate is then reacted with an excess of diethanolamine. The remaining chloro groups at positions C-2, C-4, and C-6 are substituted by diethanolamine moieties to yield the final Impurity B molecule. researchgate.netrecentscientific.com The reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC). recentscientific.com

The table below outlines the key stages in a representative synthetic route.

Table 1: Synthetic Steps for Controlled Preparation of this compound

| Step | Starting Material | Reagents & Solvents | Key Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | 2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine | Piperidine, Potassium Carbonate, Dry THF | Stirred at room temperature under a nitrogen atmosphere. recentscientific.com | 8-(Piperidin-1-yl)-2,4,6-trichloropyrimido[5,4-d]pyrimidine |

| 2 | 8-(Piperidin-1-yl)-2,4,6-trichloropyrimido[5,4-d]pyrimidine | Diethanolamine, DMSO | Heated to ~120°C. recentscientific.com | This compound |

Purity Assessment and Characterization of Reference Materials

Once this compound is synthesized, it must be rigorously characterized to confirm its identity and assess its purity before it can be used as a reference standard. researchgate.net A well-characterized reference material is crucial for the development and validation of analytical methods used in the quality control of Dipyridamole. synzeal.comsynzeal.com The presence of even minor impurities in the reference standard itself could lead to inaccurate quantification of Impurity B in the API.

The characterization process employs a combination of spectroscopic and chromatographic techniques to provide unequivocal evidence of the structure and to determine the purity level. researchgate.net These methods are chosen to provide complementary information about the molecule's structure, mass, and chromatographic behavior.

Key Characterization Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary tool used to confirm the molecular weight of the synthesized compound. The mass-to-charge ratio (m/z) of the molecular ion is determined, providing strong evidence for the compound's identity. recentscientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to elucidate the detailed structure of the molecule by providing information about the chemical environment of all the hydrogen atoms. researchgate.net This helps to confirm the correct placement of the piperidine and diethanolamine substituents on the pyrimido-pyrimidine core.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the reference material. researchgate.net A validated, stability-indicating HPLC method can separate the main compound from any starting materials, intermediates, or other by-products. researchgate.net The purity is typically expressed as a percentage area of the main peak relative to the total area of all peaks.

Elemental Analysis: This technique determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Oxygen) in the compound. recentscientific.com The experimental values are compared against the calculated theoretical values for the proposed structure to further confirm its elemental formula. recentscientific.com

The table below summarizes the analytical methods used for the characterization and purity assessment of this compound reference material.

Table 2: Analytical Techniques for Characterization of this compound

| Technique | Purpose | Typical Data/Findings |

|---|---|---|

| HPLC | Purity Assessment & Quantification | Determines purity percentage by peak area; resolves impurity from Dipyridamole and other related substances. researchgate.netresearchgate.net |

| LC-MS | Molecular Weight Confirmation | Provides mass-to-charge ratio (m/z) to confirm the molecular mass of the impurity. recentscientific.com |

| ¹H NMR | Structural Elucidation | Confirms the arrangement of protons, verifying the positions of the piperidinyl and diethanolamino groups. researchgate.net |

| Elemental Analysis | Elemental Composition Confirmation | Verifies the percentage of C, H, N, and O against theoretical values for the molecular formula C₂₁H₃₆N₈O₅. recentscientific.comsynzeal.com |

Regulatory Framework and Pharmacopoeial Compliance for Dipyridamole Impurity B

International Council for Harmonisation (ICH) Guidelines on Impurities

The International Council for Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. The "Q3" series of guidelines specifically addresses the control of impurities.

ICH Q3A: Impurities in New Drug Substances Considerations

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eufda.gov This guideline is crucial for controlling impurities that arise during the manufacturing process, such as by-products, intermediates, or degradation products of the drug substance itself. ich.orgslideshare.net

For Dipyridamole (B1670753) Impurity B, if it is formed during the synthesis of the Dipyridamole drug substance, ICH Q3A establishes thresholds for its reporting, identification, and qualification. These thresholds are based on the maximum daily dose of the drug.

Reporting Threshold: The level at which an impurity must be reported in a registration application. For a drug with a maximum daily dose of up to 2 grams, this threshold is typically 0.05%. ich.org

Identification Threshold: The level at which the structure of an impurity must be determined. ich.org

Qualification Threshold: The level at which an impurity's biological safety must be established. slideshare.net Any impurity level present in a new drug substance that has been adequately evaluated in safety and clinical studies is considered qualified. slideshare.net

The guideline mandates that any impurity found in batches manufactured by the proposed commercial process above the identification threshold must be identified. ich.org

Table 1: ICH Q3A Thresholds for Impurities in New Drug Substances

| Threshold Type | Maximum Daily Dose ≤ 2 g/day |

| Reporting | 0.05% |

| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) |

ICH Q3B: Impurities in New Drug Products Implications

ICH Q3B(R2) complements Q3A and provides guidance on impurities found in new drug products. ich.orgeuropa.eufda.gov It specifically addresses degradation products that form during the manufacturing of the drug product or during storage. ich.org This includes impurities arising from the interaction of the drug substance with excipients or the container closure system. ich.org

If Dipyridamole Impurity B is a degradation product that forms after the drug substance is formulated into a final product (e.g., tablets or injection), its control falls under the purview of ICH Q3B. europa.eugmp-compliance.org The guideline requires applicants to summarize the degradation products observed during manufacturing and stability studies. ich.org Similar to ICH Q3A, this guideline sets thresholds for reporting, identification, and qualification of degradation products based on the maximum daily dose.

ICH Q1A: Stability Testing Requirements and Impurity Formation

ICH Q1A(R2) outlines the requirements for stability testing of new drug substances and products. biobostonconsulting.comeuropa.eu The purpose of stability testing is to provide evidence of how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light. ich.org This data is used to establish a re-test period for the drug substance or a shelf life for the drug product. ich.org

Stability studies are essential for monitoring the formation of impurities like this compound over the product's lifecycle. researchgate.net Formal stability studies should be conducted on at least three primary batches, and these studies help to identify any degradation product that may form under long-term and accelerated storage conditions. ich.orgikev.org Any degradation product observed in stability studies at a level greater than the identification threshold must be identified. ich.org Stress testing, an integral part of stability studies, helps to establish degradation pathways and validate the analytical procedures used to detect impurities. ich.org

Major Pharmacopoeial Standards for Impurity Control

Pharmacopoeias provide official public standards for pharmaceuticals. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) are two of the most influential compendia, and both list standards for Dipyridamole and its related substances.

United States Pharmacopeia (USP) Specifics for this compound

The United States Pharmacopeia (USP) provides a monograph for Dipyridamole that includes tests for purity. uspbpep.com The "Chromatographic purity" section of the monograph sets a general limit for the sum of all secondary peaks, stating that it should not be greater than 1.0% of the main peak's response. uspbpep.com

While the general monograph may not individually list every impurity, the USP does recognize specific related compounds. This compound is known in the USP as Dipyridamole Related Compound B. tlcstandards.comsynzeal.com The availability of a specific USP Reference Standard for Dipyridamole Related Compound B confirms its status as a specified impurity that must be monitored and controlled to meet USP compliance.

European Pharmacopoeia (Ph. Eur.) Standards and Related Substances

The European Pharmacopoeia (Ph. Eur.) also provides a detailed monograph for Dipyridamole and explicitly lists its specified impurities. This compound is a named impurity within the Ph. Eur. synthinkchemicals.comsynzeal.comanalyticachemie.in The availability of pharmacopoeial reference standards for Dipyridamole impurities is essential for method development, impurity profiling, and validation. synthinkchemicals.comsynzeal.com These standards ensure that analytical methods can accurately identify and quantify impurities like this compound. synthinkchemicals.com

Reference standards for Dipyridamole EP Impurity B are used in quality control (QC) applications and for analytical method development and validation to ensure the final product complies with regulatory requirements. synzeal.com The Ph. Eur. monograph sets specific acceptance criteria for Impurity B, ensuring its level is controlled within safe limits in the final product.

British Pharmacopoeia (BP) Standards and Related Substances

The British Pharmacopoeia (BP) provides comprehensive monographs for pharmaceutical substances, including Dipyridamole, which outline the standards for quality, including the control of related substances. The BP employs a "Dipyridamole impurity standard" for the identification and control of impurities during quality control testing. federalregister.govnihs.go.jp

While the specific acceptance criteria for individual impurities are detailed within the official Dipyridamole monograph, a public assessment report for a generic Dipyridamole product confirms that the monograph for dipyridamole modified-release capsules includes tests for "related substances." ich.org A validated Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) method has been developed for the simultaneous analysis of Dipyridamole and its related impurities, including impurity B. This method was validated in accordance with International Council for Harmonisation (ICH) and United States Food and Drug Administration (USFDA) guidelines, ensuring its suitability for regulatory purposes.

The BP sets limits for known and unknown impurities. For specified, identified impurities like Impurity B, a specific acceptance criterion is typically established. For unspecified impurities, a general limit is applied, and the total of all impurities is also controlled. These limits are crucial for ensuring that the levels of impurities in the final drug product are safe for patient consumption.

Japanese Pharmacopoeia (JP) Considerations

The Japanese Pharmacopoeia (JP) also establishes rigorous standards for the quality of pharmaceutical substances. The official monograph for Dipyridamole in the JP includes a "Related substances" test to control the levels of impurities. europa.eu While the publicly available information does not specify a limit for "this compound" by name, it does outline a general procedure for controlling related substances.

The Japanese Pharmacopoeia Names Database indicates that Dipyridamole, when dried, must contain not less than 98.5% of the active pharmaceutical ingredient, indirectly limiting the total amount of impurities present. unr.edu.ar The general principle in the JP for related substances is to compare the peak areas of any impurities in the test solution to the peak area of a standard solution, which is a diluted form of the sample solution. This allows for the quantification and control of impurities relative to the main compound.

Regulatory Filing Requirements for Impurity Data in Marketing Authorization Applications

Submitting a Marketing Authorization Application (MAA) for a new drug product requires a comprehensive dossier of data, with a significant section dedicated to the control of impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed guidelines that are widely adopted by regulatory authorities globally, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).

The primary guideline governing impurities in new drug substances is ICH Q3A(R2). ich.orgeuropa.euich.org This guideline establishes a framework for the reporting, identification, and qualification of impurities.

Reporting, Identification, and Qualification Thresholds:

The ICH Q3A(R2) guideline outlines specific thresholds for impurities based on the maximum daily dose of the drug substance. These thresholds determine the level at which an impurity must be reported, identified, and qualified.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day total intake (whichever is lower) | 0.15% or 1.0 mg/day total intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A(R2) guidelines. europa.eu

Data Requirements for Regulatory Submissions:

When filing for marketing authorization, the applicant must provide a detailed summary of the actual and potential impurities that are most likely to arise during the synthesis, purification, and storage of the new drug substance. ich.org This includes:

Identification: For any impurity present above the identification threshold, its structure must be characterized.

Specification: The specification for the new drug substance must include a list of specified impurities (both identified and unidentified) with their acceptance criteria.

Analytical Procedures: The analytical procedures used to detect and quantify impurities must be validated to demonstrate their specificity, accuracy, and precision.

Batch Analysis Data: Data from multiple batches of the drug substance manufactured by the proposed commercial process should be provided to demonstrate consistency in the impurity profile.

Qualification: For any impurity present above the qualification threshold, a comprehensive safety assessment is required. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level. ich.org This can be achieved through various means, including:

Demonstrating that the impurity is a significant metabolite in animal or human studies.

Providing data from toxicology studies on the impurity itself or on the drug substance containing the impurity at a level at or above the proposed acceptance criterion.

Citing relevant scientific literature to support the safety of the impurity at the proposed level.

Future Research Directions and Emerging Trends in Dipyridamole Impurity B Analysis and Control

Application of Computational Chemistry in Predicting Impurity Formation

Computational chemistry is rapidly becoming an indispensable tool in pharmaceutical development, offering the potential to predict the formation of impurities before they are even detected in a laboratory setting. researchgate.net By modeling chemical reactions at a molecular level, these in silico techniques can provide profound insights into reaction mechanisms and kinetics, enabling a proactive approach to impurity control. researchgate.netrecentscientific.com For Dipyridamole (B1670753) impurity B, which is chemically identified as 2,2′,2″,2′′′,2′′′′,2′′′′′[[8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol, computational methods can be pivotal in understanding its formation from precursors like 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine (B118846) through sequential nucleophilic substitutions. synzeal.comresearchgate.net

Ab Initio and DFT Calculations for Reaction Energy Barriers

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to compute the electronic structure of molecules from first principles, without reliance on empirical parameters. rsc.org These methods can be employed to calculate the transition state energies and reaction energy barriers for the potential pathways leading to the formation of Dipyridamole impurity B. creative-proteomics.com For instance, the synthesis of dipyridamole and its impurities involves the sequential substitution of chlorine atoms on the pyrimido[5,4-d]pyrimidine (B1612823) core with piperidine (B6355638) and diethanolamine (B148213). synzeal.comcasss.org DFT calculations can model these substitution reactions to determine the likelihood of forming Impurity B versus the desired active pharmaceutical ingredient (API). researchgate.net By calculating the energy barriers for each potential substitution step, researchers can identify the reaction conditions (e.g., temperature, solvent) that favor the formation of the API while minimizing the generation of Impurity B. google.com

Such calculations provide a quantitative basis for process optimization. For example, a computational study could compare the energy barriers for the final diethanolamine substitution at the C-2, C-4, and C-6 positions of the pyrimido[5,4-d]pyrimidine intermediate, providing a theoretical rationale for the observed impurity profile. researchgate.netsynzeal.com

Table 1: Illustrative DFT Calculation Results for a Hypothetical Reaction Step in Impurity B Formation

| Reaction Pathway | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Reaction Energy Barrier (kcal/mol) |

| Desired Reaction | Intermediate + Diethanolamine | 45.2 | Dipyridamole | 20.5 |

| Impurity Formation | Intermediate + Diethanolamine | 52.8 | This compound | 28.1 |

Note: The data in this table is illustrative and intended to demonstrate the type of output generated from DFT calculations. It does not represent actual experimental or calculated values for this compound.

Molecular Modeling for Degradation Pathway Prediction

Beyond synthesis, molecular modeling can predict the degradation pathways of a drug substance under various stress conditions. researchgate.net Software programs that incorporate knowledge-based rules of chemical reactions can forecast the likely degradation products of a molecule like dipyridamole. researchgate.net These tools can analyze the structure of dipyridamole and identify labile functional groups susceptible to hydrolysis, oxidation, or photolysis. science.govresearchgate.net

For this compound, which is a process-related impurity, molecular modeling can still be valuable. synzeal.comcasss.org It can help to understand if the impurity itself is stable or if it might degrade further into other unknown compounds during the shelf-life of the drug product. Furthermore, these predictive models can be used to assess the reactivity of intermediates in the synthesis process, flagging those with a high propensity to lead to undesired side products like Impurity B. researchgate.net This predictive capability allows for the redesign of synthetic routes to avoid problematic intermediates, thus preventing impurity formation from the outset. researchgate.net

Green Analytical Chemistry Approaches for Sustainable Impurity Profiling

Green Analytical Chemistry (GAC) is an increasingly important philosophy in pharmaceutical analysis, aiming to develop methods that are more environmentally friendly without compromising analytical performance. nih.govresearchgate.net The principles of GAC focus on reducing or eliminating hazardous solvents, minimizing energy consumption, and reducing waste generation. nih.govmdpi.com For the routine analysis of this compound, adopting greener approaches can lead to significant environmental and economic benefits. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) is a standard technique for impurity profiling, but traditional methods often use large volumes of hazardous organic solvents like acetonitrile (B52724) and methanol (B129727). khidi.or.krfda.gov A key trend in GAC is the development of greener HPLC methods. This can involve replacing toxic solvents with more benign alternatives such as ethanol (B145695) or using biodegradable reagents. mdpi.com Additionally, advancements in column technology, such as the use of shorter columns with smaller particle sizes (like in Ultra-High-Performance Liquid Chromatography or UHPLC), can drastically reduce solvent consumption and analysis time. science.goveuropa.eu The development of a green, stability-indicating HPLC method for dipyridamole and its impurities would align with modern sustainability goals. americanpharmaceuticalreview.comkhidi.or.kr

Table 2: Comparison of a Traditional vs. a Green Analytical Method for Impurity Analysis

| Parameter | Traditional HPLC Method | Green UHPLC Method |

| Solvent | Acetonitrile, Methanol | Ethanol, Water |

| Solvent Consumption per Run | 40-50 mL | 5-10 mL |

| Analysis Time | 20-30 minutes | 5-10 minutes |

| Waste Generation | High | Low |

| Energy Consumption | Standard | Reduced due to shorter run times |

| Environmental Impact | Significant | Minimized |

Note: This table provides a comparative overview based on general principles of green analytical chemistry. science.govmdpi.com

Automation and Miniaturization in Impurity Analysis

The drive for higher throughput and efficiency in pharmaceutical quality control has spurred significant developments in automation and miniaturization. These technologies are particularly well-suited for the analysis of impurities like this compound, where rapid and reliable detection is crucial. Automated systems can perform sample preparation, injection, and data analysis with minimal human intervention, reducing the potential for error and increasing productivity.

Techniques such as UHPLC not only offer greener analysis but also faster run times, enabling the rapid screening of a large number of samples. europa.eu When coupled with advanced detectors like high-resolution mass spectrometry (HRMS), these systems can provide unambiguous identification and quantification of impurities even at trace levels. nih.gov Furthermore, the trend towards miniaturization, exemplified by microfluidics and "lab-on-a-chip" technologies, promises to further reduce sample and reagent volumes, making analysis more sustainable and cost-effective. The application of these automated and miniaturized systems would be highly beneficial for routine quality control and for in-process monitoring of this compound levels during manufacturing.

Table 3: Benefits of Automation and Miniaturization in Impurity Analysis

| Technology | Key Advantage | Impact on this compound Analysis |

| Robotic Sample Preparation | Increased precision and throughput | Reduces variability in sample handling and allows for 24/7 operation. |

| UHPLC Systems | Faster analysis and reduced solvent use | Enables rapid quantification of Impurity B, facilitating quicker batch release. europa.eu |

| Online 2D-LC Systems | Enhanced separation of complex mixtures | Improves resolution of Impurity B from the API and other related substances. europa.eu |

| Microfluidic Devices | Drastic reduction in sample/reagent volume | Lowers analytical costs and environmental footprint for routine monitoring. |

Continuous Manufacturing and its Impact on Impurity Control Strategies

Continuous manufacturing (CM) represents a paradigm shift from traditional batch-based production in the pharmaceutical industry. CM involves an integrated process where raw materials are continuously fed into the system, and the final product is continuously removed. mdpi.com This approach offers numerous advantages, including improved product quality consistency and more effective impurity control.

In the context of this compound, a process-related impurity, CM can be transformative. synzeal.comcasss.org By maintaining the process in a state of control with real-time monitoring, CM can ensure that reaction conditions are consistently optimized to minimize the formation of impurities. For example, precise control over temperature, residence time, and stoichiometry in continuous reactors can significantly suppress the side reactions that lead to Impurity B. recentscientific.com The use of Process Analytical Technology (PAT) is integral to CM, allowing for the real-time detection of process deviations and potential impurity excursions. If an increase in Impurity B is detected, the system can automatically divert the off-specification material, preventing contamination of the final product batch. The design of a continuous process for dipyridamole synthesis would inherently focus on understanding and controlling the kinetics of impurity formation, leading to a more robust and reliable manufacturing process. recentscientific.com

Table 4: Comparison of Batch vs. Continuous Manufacturing for Impurity Control

| Feature | Batch Manufacturing | Continuous Manufacturing |

| Process Control | Parameters monitored at discrete steps | Real-time monitoring and control of parameters. |

| Impurity Formation | Can vary between batches | Minimized and consistently controlled. recentscientific.com |

| Quality Assurance | End-product testing | Quality built into the process with real-time release potential. |

| Material Traceability | Batch-level traceability | Traceability of material through the process stream. |

| Response to Deviations | Entire batch may be rejected | Diversion of non-conforming material in real-time. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.